Cas no 330201-84-8 (4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide structure
330201-84-8 structure
商品名:4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide
CAS番号:330201-84-8
MF:C20H20N4O7S3
メガワット:524.590400695801
CID:5821058
PubChem ID:4219454

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
    • Benzamide, 4-[(diethylamino)sulfonyl]-N-[5-[(4-nitrophenyl)sulfonyl]-2-thiazolyl]-
    • SR-01000424757-1
    • 4-(diethylsulfamoyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
    • Oprea1_478764
    • F0359-0117
    • SR-01000424757
    • 4-(DIETHYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE
    • EU-0070607
    • 330201-84-8
    • AKOS001611744
    • 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide
    • インチ: 1S/C20H20N4O7S3/c1-3-23(4-2)34(30,31)17-9-5-14(6-10-17)19(25)22-20-21-13-18(32-20)33(28,29)16-11-7-15(8-12-16)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25)
    • InChIKey: WZWFRVGPIYGQPG-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC=C(S(C2=CC=C([N+]([O-])=O)C=C2)(=O)=O)S1)(=O)C1=CC=C(S(N(CC)CC)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 524.04941251g/mol
  • どういたいしつりょう: 524.04941251g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 923
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 204Ų

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0359-0117-40mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0359-0117-1mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0359-0117-2mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0359-0117-4mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
4mg
$66.0 2023-05-17
A2B Chem LLC
BA63116-25mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8
25mg
$360.00 2024-04-20
A2B Chem LLC
BA63116-1mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8
1mg
$245.00 2024-04-20
Life Chemicals
F0359-0117-25mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0359-0117-100mg
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0359-0117-5μmol
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0359-0117-20μmol
4-(diethylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide
330201-84-8 90%+
20μl
$79.0 2023-05-17

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide 関連文献

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamideに関する追加情報

Chemical Profile of 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide (CAS No. 330201-84-8)

4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound characterized by its intricate molecular architecture, which includes a thiazole core, multiple functional groups, and a high degree of substitution. This compound has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties and structural features that make it a promising candidate for further development. The presence of both electrophilic and nucleophilic centers in its structure suggests a wide range of possible interactions with biological targets, making it an attractive scaffold for drug discovery efforts.

The CAS number 330201-84-8 provides a unique identifier for this chemical entity, ensuring precise referencing in scientific literature, patents, and regulatory filings. The compound’s molecular formula and structural details are essential for understanding its reactivity, solubility, and potential applications. Detailed spectroscopic data, including NMR (Nuclear Magnetic Resonance) and mass spectrometry (MS) spectra, are critical for confirming its identity and purity. These analytical techniques provide insights into the connectivity of atoms and the presence of specific functional groups within the molecule.

One of the most striking features of 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide is its dual functionality. The diethylsulfamoyl group at the 4-position of the benzamide moiety introduces a polar and potentially hydrogen-bonding capability, which can enhance binding affinity to biological targets. Simultaneously, the 4-nitrobenzenesulfonyl substituent at the 5-position of the thiazole ring adds an electron-withdrawing effect, influencing electronic properties and potentially modulating reactivity. This combination of functional groups makes the compound a versatile tool for medicinal chemists seeking to develop novel therapeutics.

The thiazole core is a well-known pharmacophore found in numerous bioactive molecules. Its sulfur-containing heterocycle contributes to both steric and electronic properties that can be exploited in drug design. In particular, thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The structural motif of 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide aligns with these known bioactive scaffolds, suggesting potential therapeutic applications in similar domains.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide for biological activity. Molecular docking studies have been employed to predict interactions with various protein targets, including enzymes and receptors implicated in human diseases. These virtual screening approaches have identified promising leads that warrant further experimental validation. For instance, preliminary simulations suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression.

In vitro assays have also been conducted to evaluate the potential biological effects of 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide. These studies have focused on assessing its cytotoxicity against various cell lines as well as its ability to modulate key signaling pathways. Preliminary results indicate that the compound exhibits selective toxicity toward certain cancer cell lines while demonstrating low toxicity toward normal cells. This selective action is particularly encouraging from a therapeutic perspective.

The synthesis of 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide represents another area of interest within the synthetic community. The multi-step synthesis involves strategic bond-forming reactions that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient access to complex molecules like this one. Techniques such as transition-metal-catalyzed coupling reactions have been particularly useful in constructing the intricate framework of this compound.

The pharmacokinetic properties of 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide are also critical considerations in drug development. Factors such as solubility, stability under physiological conditions, and metabolic degradation pathways must be thoroughly evaluated before advancing into clinical trials. Computational modeling has been instrumental in predicting these properties early in the development process.

Future research directions may include exploring analogues of this compound to optimize its pharmacological profile further. By modifying specific functional groups or introducing new substituents at strategic positions within the molecule, 4-(diethylsulfamoyl)-N-5-(4-nitrobenzenesulfonyl)-1...

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